molecular formula C26H25NO6 B1597129 Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 511272-39-2

Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No.: B1597129
CAS No.: 511272-39-2
M. Wt: 447.5 g/mol
InChI Key: CNAYAYQWGPUKMH-JOCHJYFZSA-N
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Description

Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the elongation of the peptide chain. The presence of the 2,3-dimethoxy-phenyl group adds unique chemical properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the propionic acid derivative: The protected amino compound is then reacted with a suitable reagent to introduce the 2,3-dimethoxy-phenyl group. This step may involve the use of reagents such as 2,3-dimethoxybenzaldehyde and a reducing agent like sodium borohydride.

    Final deprotection: The Fmoc group is removed under mild acidic conditions to yield the final product, Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid.

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the phenyl group or the propionic acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily used in peptide synthesis. Its unique structure allows for the incorporation of the 2,3-dimethoxy-phenyl group into peptides, which can influence the peptide’s properties and interactions.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The presence of the 2,3-dimethoxy-phenyl group can enhance the binding affinity of peptides to their targets.

Medicine

In medicinal chemistry, Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is explored for its potential therapeutic applications. Modified peptides containing this compound may exhibit improved pharmacokinetic properties and target specificity.

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and efficacy of the final drug product.

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its incorporation into peptides, where it can influence the peptide’s structure and function. The 2,3-dimethoxy-phenyl group can interact with various molecular targets, such as enzymes and receptors, through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the peptide and its binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-®-3-Amino-3-phenyl-propionic acid: Lacks the methoxy groups on the phenyl ring, resulting in different chemical properties.

    Fmoc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Contains a single methoxy group, which alters its reactivity and interactions compared to the 2,3-dimethoxy derivative.

Uniqueness

Fmoc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the presence of two methoxy groups on the phenyl ring. This structural feature enhances its chemical reactivity and binding interactions, making it valuable in various scientific research applications.

Properties

IUPAC Name

(3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAYAYQWGPUKMH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375910
Record name (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-39-2
Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxy-, (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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